Tribromo(iodo)silane

Description

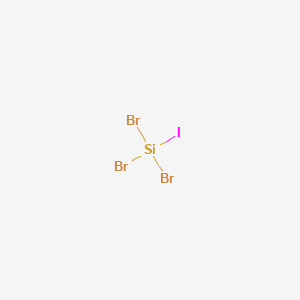

Structure

3D Structure

Properties

CAS No. |

13536-76-0 |

|---|---|

Molecular Formula |

Br3ISi |

Molecular Weight |

394.70 g/mol |

IUPAC Name |

tribromo(iodo)silane |

InChI |

InChI=1S/Br3ISi/c1-5(2,3)4 |

InChI Key |

IEEWZQKDVQIFOB-UHFFFAOYSA-N |

Canonical SMILES |

[Si](Br)(Br)(Br)I |

Origin of Product |

United States |

Synthetic Methodologies for Tribromo Iodo Silane

Direct Halogenation Approaches for Silicon Compounds

Direct halogenation involves the reaction of elemental silicon or silicon hydrides with halogens or interhalogen compounds. These reactions are often carried out at elevated temperatures and can be influenced by the presence of catalysts.

Reactions Involving Elemental Halogens or Interhalogens

The direct reaction of elemental silicon with a mixture of bromine and iodine can produce a variety of halosanes, including tribromo(iodo)silane. The product distribution is highly dependent on the reaction temperature and the ratio of the halogens used. While the direct synthesis of organosilicon compounds by reacting silicon with organic halides is a well-established industrial method, the synthesis of inorganic halosanes follows a similar principle. sci-hub.seacs.org The reaction of silicon with chlorine, for instance, can yield a range of silicon chlorides, and the formation of more complex molecules can be controlled by adjusting temperature and flow rate. sci-hub.se

Similarly, interhalogens such as iodine monobromide (IBr) can be used to introduce both bromine and iodine atoms onto a silicon center simultaneously. The reaction of silyl (B83357) hydrides with elemental halogens like dibromine or diiodine is a known method for preparing haloorganosilanes, typically conducted in nonpolar solvents. thieme-connect.de For instance, silane (B1218182) (SiH₄) reacts with bromine at -80°C to form bromosilane (B8379080) (SiH₃Br) and dibromosilane (SiH₂Br₂). gelest.com A similar principle can be applied to generate mixed bromo-iodo-silanes, though careful control of stoichiometry and reaction conditions is crucial to achieve the desired product selectively.

High-Temperature Synthesis Routes

High-temperature synthesis is a common method for producing various silicon compounds. numberanalytics.com The reaction of crystalline silicon with gaseous hydrogen bromide at elevated temperatures is used to prepare tribromosilane (B1609357) (HSiBr₃). wikipedia.org By introducing an iodine source in a similar high-temperature process, the formation of this compound can be achieved. This method, often referred to as Self-Propagating High-Temperature Synthesis (SHS), utilizes highly exothermic reactions that, once initiated, become self-sustaining and propagate through the reactants as a combustion wave. illinois.eduresearchgate.net The maximum temperature reached during the process is a critical factor, with a threshold of around 1800 K often required for a self-propagating reaction to occur without preheating. illinois.edu

The direct process for producing chlorosilanes involves reacting metal silicon with methyl chloride at temperatures between 250-500 °C in the presence of a copper catalyst. nii.ac.jp A similar approach, substituting the halogen sources, can be adapted for this compound. For example, reacting silicon with bromopentafluorobenzene (B106962) at 600–650 °C yields a mixture of bromo(pentafluorophenyl)silanes. thieme-connect.de These high-temperature gas-phase reactions are fundamental in the industrial production of silicon halides and their derivatives.

Halogen Exchange Reactions for Mixed-Halogen Silanes

Halogen exchange reactions are a versatile and widely used method for synthesizing mixed-halogenated compounds. manac-inc.co.jpmanac-inc.co.jp This approach involves the substitution of one halogen atom on a silicon center with another. The Finkelstein reaction, a classic example of halogen exchange, involves a bimolecular nucleophilic substitution (SN2) mechanism and is often driven by the precipitation of a metal halide salt in a suitable solvent. manac-inc.co.jpfrontiersin.org

Substitution of Bromine by Iodine on Silicon Centers

This compound can be synthesized by the partial substitution of bromine atoms in tetrabromosilane (B1584419) (SiBr₄) with iodine. This is typically achieved by reacting SiBr₄ with a source of iodide ions. Metal iodides, such as lithium iodide (LiI), are effective reagents for this transformation. The reaction of trichlorosilane (B8805176) with lithium iodide has been shown to produce triiodosilane in high yield. google.com A similar exchange can be performed starting from tetrabromosilane.

Another effective method involves the use of aluminum triiodide (AlI₃). The reaction between SiBr₄ and AlI₃ can lead to a redistribution of halogens, forming various brom-iodo-silanes. The specific products formed depend on the stoichiometry of the reactants and the reaction conditions. The use of aluminum halides as catalysts is well-documented for redistribution reactions among chlorosilanes. nii.ac.jp

| Starting Material | Reagent | Product | Reaction Principle |

|---|---|---|---|

| Tetrabromosilane (SiBr₄) | Lithium Iodide (LiI) | This compound (SiBr₃I) | Halogen exchange via nucleophilic substitution, similar to the Finkelstein reaction. manac-inc.co.jp |

| Tetrabromosilane (SiBr₄) | Aluminum Triiodide (AlI₃) | This compound (SiBr₃I) | Halogen redistribution reaction, catalyzed by Lewis acidic aluminum halide. nii.ac.jp |

Substitution of Iodine by Bromine on Silicon Centers

Conversely, this compound can be prepared by substituting one iodine atom in tetraiodosilane (SiI₄) with bromine. Tetraiodosilane itself is a moisture-sensitive solid used in the synthesis of other silicon compounds and in chemical vapor deposition (CVD) processes. ereztech.com The reaction of SiI₄ with a bromine source, such as a metal bromide or elemental bromine, can yield the desired mixed halosane.

For instance, reacting SiI₄ with silver(I) cyanide is a known route to prepare cyanogermanes from the corresponding bromogermanes, demonstrating the utility of silver salts in halogen exchange. cdnsciencepub.com Similarly, silver bromide (AgBr) could be employed to replace an iodine atom in SiI₄. The choice of reagents and conditions is critical to control the extent of substitution and prevent the formation of more highly brominated silanes.

| Starting Material | Reagent | Product | Reaction Principle |

|---|---|---|---|

| Tetraiodosilane (SiI₄) | Silver Bromide (AgBr) | This compound (SiBr₃I) | Halogen exchange driven by the formation of insoluble silver iodide. |

| Tetraiodosilane (SiI₄) | Aluminum Tribromide (AlBr₃) | This compound (SiBr₃I) | Halogen redistribution reaction. nii.ac.jp |

Catalytic Enhancement in Halogen Exchange Processes

The efficiency and selectivity of halogen exchange reactions can often be improved through catalysis. Lewis acids are common catalysts for these transformations. Aluminum trichloride (B1173362) (AlCl₃), for example, is known to effectively catalyze redistribution reactions among chlorosilanes, which enhances the utility of the direct process for producing silicones. nii.ac.jp This principle can be extended to bromo-iodo systems, where an aluminum halide catalyst could facilitate the equilibrium between different mixed halosanes, allowing for the targeted synthesis of SiBr₃I.

Copper-based catalysts are also widely used in halogen exchange reactions, particularly for aryl and vinyl halides. organic-chemistry.org For instance, copper(I) iodide has been used to convert vinyl bromides to vinyl iodides. organic-chemistry.org In the context of silane synthesis, copper catalysts are fundamental in the direct process for organosilanes. acs.org While less common for inorganic halosanes, the potential for copper catalysis in the exchange between SiBr₄ and an iodide source warrants consideration. Tertiary amines and tetraalkylammonium or tetraalkylphosphonium halides have also been shown to catalyze the reaction between chlorosilanes and lithium iodide, providing a high yield and purity of the resulting iodosilane (B88989). google.com

Organometallic Precursor Routes to Halosilanes

The use of organometallic reagents, such as Grignard and organolithium compounds, represents a cornerstone in the synthesis of organosilicon compounds through the formation of silicon-carbon bonds. pageplace.delkouniv.ac.in Their application in creating mixed halosilanes like this compound, however, is less direct and presents significant challenges.

Reactions with Grignard or Lithium Reagents

The reaction of tetrahalosilanes with organometallic reagents like Grignard (RMgX) or organolithium (RLi) compounds is a primary method for preparing haloorganosilanes. thieme-connect.de In principle, a halogen exchange reaction could be envisioned where a silicon tetrahalide is treated with an organometallic reagent containing a different, desired halogen. However, this is not a conventional or efficient method for synthesizing mixed inorganic halosilanes.

The primary role of these organometallic reagents is to act as carbon nucleophiles, substituting a halogen on the silicon atom with an organic group. lkouniv.ac.in The reactivity of these reagents with silicon tetrachloride, for instance, is well-documented. Organolithium reagents are exceptionally reactive and often difficult to control, frequently leading to the substitution of all halogen atoms and the formation of tetraorganosilanes. thieme-connect.dewikipedia.org

Grignard reagents generally offer better control over the substitution process, but their reactivity is highly dependent on the steric bulk of the organic group. lkouniv.ac.inthieme-connect.de For example, while ethylmagnesium bromide can react with silicon tetrachloride, the reactivity decreases with each successive substitution. lkouniv.ac.in A potential, albeit inefficient, route could theoretically involve the reaction of silicon tetrabromide (SiBr₄) with an iodine-containing organometallic reagent. However, the more likely outcome would be the formation of an organotribromosilane, rather than the desired halogen exchange to yield this compound. The literature also notes that halogen exchange between the silane and the Grignard reagent can occur as a side reaction. lkouniv.ac.in

A more direct, though classical, approach for the synthesis of this compound involves the high-temperature reaction of silicon tetrabromide with hydrogen iodide or the reaction of iodine with silicobromoform (CHBr₂SiBr). atomistry.com

Stereoselective and Regioselective Synthesis Considerations

The concepts of stereoselectivity and regioselectivity are critical in the synthesis of complex organic and organometallic molecules, including many organosilanes. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. This is particularly relevant in the synthesis of chiral molecules, including organosilanes with a stereogenic silicon center. nih.govchemrxiv.orgmdpi.com this compound (SiBr₃I) is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, considerations of enantioselective or diastereoselective synthesis are not applicable to the molecule itself. However, should the silicon atom be part of a larger, chiral molecular framework, or if isotopically labeled, stereoselective synthesis would become a relevant consideration.

Regioselectivity pertains to the control of reaction at a specific position in a molecule with multiple reactive sites. In the context of synthesizing SiBr₃I from a starting material like silicon tetrabromide, regioselectivity would imply the selective substitution of only one bromine atom with an iodine atom, preventing the formation of other mixed bromo-iodo-silanes like dibromodiiodosilane (SiBr₂I₂) or bromotriiodosilane (SiBrI₃). Achieving high regioselectivity in such halogen exchange reactions is challenging due to the similar reactivity of the Si-Br bonds. While methods for regioselective functionalization exist for complex polysiloxanes, achieving this for simple tetrahalosilanes typically results in a mixture of products that require separation, for example, by fractional distillation. atomistry.comnih.gov

Novel Synthetic Pathways and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing novel, efficient, and environmentally benign methodologies. This includes detailed mechanistic studies to optimize reactions and the application of green chemistry principles.

Mechanistic Studies of Halosilane Formation

Understanding the reaction mechanisms is fundamental to developing new synthetic routes. The formation of mixed halosilanes often proceeds via halogen exchange reactions. Mechanistic proposals for such exchanges on a silicon center suggest the formation of a transient, higher-coordinate silicon intermediate.

For instance, the exchange between a halosilane and a hydrogen halide is thought to proceed through a four-center transition state where the formation of the new Si-halogen and H-halogen bonds occurs in a concerted fashion with the breaking of the original bonds. uv.es In reactions involving nucleophilic attack on a silicon atom, a pentacoordinated silicon species is often invoked as an intermediate or transition state. researchgate.net The reactivity of the silicon surface can be significantly activated by the presence of halogen atoms, which creates positively charged silicon sites susceptible to nucleophilic attack. researchgate.netconicet.gov.ar This understanding can guide the design of catalysts and reaction conditions to promote the desired halogen exchange for the synthesis of compounds like this compound.

Sustainable Synthesis Methodologies

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. dntb.gov.uarsc.orgsioc-journal.cnrsc.org Several modern synthetic strategies align with these principles and could be hypothetically applied to the synthesis of this compound.

Mechanochemistry : This solvent-free approach uses mechanical energy, such as ball milling, to induce chemical reactions. acs.org It has been successfully employed for the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether, demonstrating high silicon conversion and selectivity. rsc.orgrsc.org This technique avoids the use of hazardous solvents and can sometimes enable reactions that are difficult to achieve in solution. The mechanochemical synthesis of functionalized silicon nanoparticles has also been reported. cambridge.org Applying this method to the reaction of silicon with a mixture of bromine and iodine sources could offer a direct and sustainable route to this compound.

Photocatalysis : Light-driven reactions offer a green alternative to thermally promoted processes. Photocatalytic methods have been developed for the transformation of hydrosilanes into a variety of functionalized silanes, including halosilanes. thieme-connect.com These reactions often proceed via the generation of silyl radicals under mild conditions. While typically used for creating Si-C or Si-O bonds, a photocatalytic halogenation approach could potentially be adapted for the synthesis of mixed halosilanes.

The following table summarizes the key synthetic considerations discussed:

| Synthetic Aspect | Key Findings and Considerations | Relevant Compounds |

| Organometallic Routes | Grignard and organolithium reagents are primarily for Si-C bond formation. Halogen exchange is a possible side reaction but not an efficient primary route for SiBr₃I synthesis. lkouniv.ac.inthieme-connect.de | Silicon tetrabromide, Grignard reagents, Organolithium reagents |

| Stereoselectivity | Not applicable to the achiral SiBr₃I molecule but relevant for chiral derivatives. nih.gov | Chiral organosilanes |

| Regioselectivity | Challenging to achieve selective monosubstitution of SiBr₄; often results in a mixture of products. atomistry.com | SiBr₄, SiBr₃I, SiBr₂I₂, SiBrI₃ |

| Mechanistic Insights | Halogen exchange likely proceeds through hypercoordinate silicon intermediates or transition states. uv.esresearchgate.net | Halosilanes |

| Green Chemistry | Mechanochemistry and photocatalysis offer potential sustainable alternatives to classical high-temperature methods. rsc.orgthieme-connect.com | Silicon, Hydrosilanes |

Synthesis and Characterization of Tribromo Iodo Silane

Common Synthetic Routes

The synthesis of mixed-halogen silanes can often be achieved through halogen exchange reactions. A plausible route for the synthesis of Tribromo(iodo)silane would involve the reaction of a bromosilane (B8379080), such as silicon tetrabromide (SiBr4), with an iodide source. Another potential method is the reaction of a less halogenated iodosilane (B88989) with bromine.

For example, the synthesis of triiodosilane has been achieved by reacting trichlorosilane (B8805176) with lithium iodide. google.com A similar approach could potentially be adapted for the synthesis of this compound. The reaction of iodosilane with iodine can produce di-, tri-, and tetraiodosilane, indicating that successive halogenation is a viable synthetic pathway. wikipedia.org

Purification and Isolation Techniques

Given the likely reactivity of this compound, particularly its sensitivity to moisture, purification and isolation would need to be conducted under anhydrous and inert atmosphere conditions. Distillation under reduced pressure is a common method for purifying reactive liquid silanes. mpg.de Filtration and removal of solvent under high vacuum are also standard procedures for isolating solid organosilicon compounds. mpg.de

Analytical Characterization Methods

The characterization of this compound would rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR would be essential to confirm the silicon environment. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic Si-Br and Si-I stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and isotopic pattern, which would be distinctive due to the presence of bromine and iodine.

Elemental Analysis: Combustion analysis would provide the empirical formula of the compound.

Theoretical and Computational Investigations of Tribromo Iodo Silane

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental in elucidating the electronic environment of tribromo(iodo)silane. These investigations typically employ methods such as Density Functional Theory (DFT) and ab initio calculations to model the behavior of electrons within the molecule, offering a comprehensive understanding of bonding, charge distribution, and reactivity.

The nature of the silicon-halogen bonds in this compound is a key area of theoretical investigation. The bonds are polar covalent, with the degree of polarity and bond strength being influenced by the electronegativity and size of the halogen atoms. In SiBr₃I, the silicon atom is bonded to three bromine atoms and one iodine atom.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are employed to quantify the nature of these bonds. This method examines the electron density distribution to describe the hybridization of the atomic orbitals and the characteristics of the resulting bonds. For the Si-Br and Si-I bonds, the analysis would reveal the percentage of s and p character in the silicon hybrid orbitals contributing to these bonds, as well as the polarization of the bonds towards the more electronegative halogen atoms.

The expected trend is that the Si-I bond will be longer and weaker than the Si-Br bonds due to the larger atomic radius and lower electronegativity of iodine compared to bromine. This would also be reflected in the calculated bond dissociation energies. A hypothetical data table illustrating the kind of results obtained from such an analysis is presented below.

| Bond | Calculated Bond Length (Å) | Calculated Bond Dissociation Energy (kJ/mol) |

| Si-Br | ~2.23 | ~330 |

| Si-I | ~2.44 | ~260 |

| Note: These are estimated values based on trends and are for illustrative purposes. |

The distribution of partial atomic charges in this compound is a critical factor in understanding its reactivity, particularly the electrophilicity of the central silicon atom. The electronegativity difference between silicon and the halogen atoms leads to a significant polarization of the Si-X bonds, resulting in a partial positive charge on the silicon atom and partial negative charges on the halogen atoms.

Quantum chemical calculations can quantify these partial charges using various population analysis schemes, such as Mulliken, Hirshfeld, or NBO analysis. The magnitude of the positive charge on the silicon atom is a direct indicator of its electrophilicity; a higher positive charge suggests a greater susceptibility to nucleophilic attack.

A representative data table of calculated partial atomic charges is shown below.

| Atom | Calculated Partial Charge (a.u.) |

| Si | +1.3 |

| Br | -0.35 |

| I | -0.25 |

| Note: These are hypothetical values for illustrative purposes, based on expected trends. |

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of this compound by describing the arrangement of electrons in molecular orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the more polarizable iodine atom, while the LUMO is likely to be an anti-bonding orbital associated with the Si-X bonds, centered on the silicon atom. Computational calculations can provide precise energies and visualizations of these orbitals.

| Orbital | Calculated Energy (eV) |

| HOMO | -10.5 |

| LUMO | -2.0 |

| Gap | 8.5 |

| Note: These are hypothetical values for illustrative purposes. |

Computational Prediction of Molecular Geometry and Conformational Analysis

Computational methods are powerful tools for accurately predicting the three-dimensional structure of molecules like this compound. These calculations are essential for understanding the molecule's physical and chemical properties.

The most stable geometry of this compound corresponds to the global minimum on its potential energy surface. Computational chemists use geometry optimization algorithms to find this minimum-energy structure. These algorithms systematically adjust the positions of the atoms to minimize the total electronic energy of the molecule.

For this compound, a tetrahedral geometry around the central silicon atom is expected, consistent with VSEPR theory. However, due to the different sizes of the bromine and iodine atoms, the molecule will have a distorted tetrahedral geometry. The bond angles will deviate from the ideal 109.5°. Specifically, the Br-Si-Br angles are expected to be slightly smaller than the Br-Si-I angles to accommodate the larger iodine atom.

A table of predicted geometric parameters for the optimized structure of this compound is presented below.

| Parameter | Predicted Value |

| Si-Br bond length (Å) | 2.231 |

| Si-I bond length (Å) | 2.438 |

| Br-Si-Br angle (°) | 108.5 |

| Br-Si-I angle (°) | 110.4 |

| Note: These are hypothetical values based on typical computational results for similar molecules. |

Once a minimum-energy geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, which involves the collective motion of the atoms. For this compound, these modes would include Si-Br stretching, Si-I stretching, and various bending modes. The calculated frequencies can be compared with experimental spectroscopic data, if available, to validate the computational model.

A hypothetical table of calculated vibrational frequencies for the fundamental modes of this compound is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Si-I stretch | 210 |

| Si-Br symmetric stretch | 350 |

| Si-Br asymmetric stretch | 480 |

| Bending modes | 80 - 150 |

| Note: These are illustrative values based on known frequencies for similar silicon halides. |

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be scrutinized at a molecular level. While specific mechanistic studies exclusively targeting this compound are not extensively documented, a wealth of computational research on analogous halosilanes offers significant insights into its probable reactive behavior. These studies allow for the detailed exploration of reaction pathways, the characterization of transient species, and the quantification of energetic factors that govern the transformation of reactants into products.

Transition State Characterization and Reaction Pathways

The exploration of a potential energy surface is fundamental to understanding the mechanism of a chemical reaction. For reactions involving this compound, computational methods are employed to identify and characterize stationary points, which include reactants, products, intermediates, and most critically, transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency, which corresponds to the motion along the path leading from reactants to products. youtube.com

Intrinsic Reaction Coordinate (IRC) calculations are a vital tool in confirming that a calculated transition state indeed connects the intended reactants and products on the potential energy surface. nih.gov Such analyses have been instrumental in elucidating the mechanisms of reactions for similar halosilanes. For instance, in reactions of monosilane and halosilanes (SiH₃X, where X = H, Cl, Br, I) with hydrogen cyanide (HCN), IRC calculations have been performed to characterize the transition states. nih.gov These studies reveal that multiple reaction pathways can exist, including one-step elimination reactions and more complex multi-step processes involving intermediates. nih.gov

For this compound, it is anticipated that reactions such as nucleophilic substitution at the silicon center would proceed through a transition state where the silicon atom adopts a trigonal bipyramidal geometry. The incoming nucleophile and the leaving group would occupy the apical positions. The nature of the substituents (three bromine atoms and one iodine atom) would significantly influence the geometry and energy of this transition state. Theoretical calculations can precisely model these structures and provide detailed information on bond lengths and angles at the transition state.

Energy Barriers and Reaction Rate Constants

A key outcome of mechanistic computational studies is the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. nih.gov These energy barriers are calculated as the difference in energy between the reactants and the transition state. By calculating these barriers for various potential pathways, the most kinetically favorable route can be identified.

The Arrhenius equation and Transition State Theory (TST) provide a framework for relating the calculated activation energy to the reaction rate constant. While precise experimental kinetic data for reactions of this compound are scarce, computational studies on related systems have successfully predicted reaction rates. For example, in the study of SiH₃X reactions with HCN, activation energies, enthalpies, and free energies of activation were calculated for each reaction pathway. nih.gov It was found that the nature of the halogen substituent has a profound effect on these energetic parameters. nih.gov

For this compound, the presence of both bromine and iodine atoms introduces an interesting dynamic. The weaker Si-I bond compared to the Si-Br bond would likely lead to preferential cleavage of the Si-I bond in many reactions, resulting in a lower activation energy for pathways involving iodide as a leaving group. Computational studies can quantify this difference in energy barriers, providing valuable predictions about the regioselectivity and reactivity of the molecule.

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study on a substitution reaction of this compound with a generic nucleophile (Nu⁻), comparing the cleavage of the Si-I versus a Si-Br bond.

| Reaction Pathway | Leaving Group | Calculated Activation Energy (kcal/mol) | Relative Rate Constant (at 298 K) |

|---|---|---|---|

| SiBr₃I + Nu⁻ → [Nu-SiBr₃-I]‡ → NuSiBr₃ + I⁻ | Iodide (I⁻) | 15.2 | 1.00 (Reference) |

| SiBr₃I + Nu⁻ → [Nu-SiBr₂I-Br]‡ → NuSiBr₂I + Br⁻ | Bromide (Br⁻) | 21.5 | ~1.8 x 10⁻⁵ |

Note: The data in this table is illustrative and based on general chemical principles of bond strengths (Si-I < Si-Br) and is intended to demonstrate the type of output from computational studies. Actual values would require specific quantum chemical calculations.

Computational Methodologies and Basis Set Selection

The accuracy and reliability of theoretical and computational investigations of this compound are critically dependent on the chosen computational methodologies and the quality of the basis sets used to describe the electronic structure of the molecule. The presence of heavy atoms like bromine and iodine necessitates careful consideration of relativistic effects and the use of appropriate theoretical frameworks.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between computational cost and accuracy. nih.gov DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. A variety of exchange-correlation functionals are available within the DFT framework, each with its own strengths and weaknesses.

For studies involving halosilanes, hybrid functionals such as B3LYP have been shown to provide reliable geometries and energies. nih.gov In a computational benchmark study on the thermochemistry of silanes and siloxanes, it was found that many DFT methods, including "classical" functionals like B3LYP, provide acceptable results, with no significant advantage observed for some of the newer, more advanced functionals in those specific cases. nih.gov However, for systems containing heavy elements like iodine, functionals that incorporate dispersion corrections (e.g., ωB97X-D) may be beneficial for accurately describing non-covalent interactions.

The choice of functional can impact the calculated energy barriers and reaction enthalpies. Therefore, it is often good practice to benchmark different functionals against available experimental data or higher-level ab initio calculations for a class of compounds before embarking on a large-scale computational study.

Solvation Models in Computational Chemistry

Many chemical reactions of interest occur in the solution phase, and the solvent can have a significant impact on the reaction mechanism and energetics. Explicitly modeling solvent molecules is computationally expensive, so implicit solvation models are often used. chemrxiv.org These models treat the solvent as a continuous medium with a specific dielectric constant.

Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). chemrxiv.org These models create a cavity around the solute molecule and calculate the electrostatic interactions between the solute and the continuum solvent. The accuracy of these models can be crucial for reactions involving charged species or highly polar transition states. For instance, the accuracy of calculations for reactions in aqueous solution using a Self-Consistent Reaction Field (SCRF) model was found to be inferior to gas-phase calculations for chlorosilane hydrolysis, but reasonable thermodynamic quantities could still be obtained with careful corrections. nih.gov

The choice of solvation model and the definition of the solute cavity are important parameters that can influence the computational results. For this compound, which is a polar molecule, the inclusion of a solvation model would be essential for accurately predicting its reactivity in solution.

| Computational Method | Key Features | Typical Application for this compound |

|---|---|---|

| DFT (e.g., B3LYP, ωB97X-D) | Good balance of accuracy and computational cost. Includes electron correlation via functionals. | Geometry optimization, frequency calculations, preliminary energy barrier screening. |

| MP2 | A common post-Hartree-Fock method that includes electron correlation. | More accurate geometry optimizations and energy calculations than HF. |

| CCSD(T) | High-accuracy "gold standard" post-Hartree-Fock method. | Benchmark single-point energy calculations for high-accuracy reaction energies and barriers. |

| PCM/COSMO | Implicit solvation models that account for bulk solvent effects. | Modeling reactions in solution to obtain more realistic energy profiles. |

Reactivity and Reaction Mechanisms of Tribromo Iodo Silane

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at a silicon center is a fundamental reaction pathway for haloslanes. libretexts.org Unlike carbon chemistry, which often proceeds through dissociative (Sₙ1) or concerted (Sₙ2) mechanisms, substitution at silicon typically occurs via an associative mechanism involving a hypervalent, pentacoordinate intermediate or transition state. This is due to the accessibility of silicon's vacant 3d orbitals, which can accept electron density from an incoming nucleophile.

In tribromo(iodo)silane, all four halogen atoms can be displaced by a variety of nucleophiles. However, the iodide ligand is significantly more reactive and will typically be substituted first. This selectivity is attributed to the lower bond dissociation energy of the Si-I bond compared to the Si-Br bond.

Common nucleophiles that react with haloslanes include water, alcohols, amines, thiols, and organometallic reagents. researchgate.netmdpi.com For instance, reaction with water leads to hydrolysis, ultimately forming silanols which can condense to form siloxanes. The reaction with alcohols yields alkoxysilanes, and amines produce aminosilanes.

The general mechanism for the substitution of a halogen (X) with a nucleophile (Nu⁻) is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic silicon center, forming a trigonal bipyramidal pentacoordinate intermediate.

Pseudorotation (Optional): The intermediate may undergo a process called Berry pseudorotation, which can rearrange the positions of the substituents.

Leaving Group Departure: The leaving group (in this case, preferentially the iodide ion) is expelled, regenerating the tetrahedral silicon center.

Due to the high reactivity of the Si-I bond, this compound can be used to selectively introduce an iodo-functional group or to serve as a precursor where the iodine is replaced, leaving the three bromo groups intact for subsequent, more demanding reactions. Alkyl halides, particularly iodoalkanes, are known to react with various nucleophiles, and iodo silanes can exhibit similar reactivity patterns. mdpi.com

Table 1: Comparison of Silicon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) |

|---|---|---|

| Si-Br | 366 | 2.21 |

| Si-I | 297 | 2.46 |

Note: Data are representative values for haloslanes.

The kinetics of nucleophilic substitution at silicon are generally fast due to the low activation energy for the formation of the pentacoordinate intermediate. The rate of reaction is influenced by several factors:

Nature of the Nucleophile: Stronger, more polarizable nucleophiles react faster.

Leaving Group Ability: The reaction rate is highly dependent on the leaving group. The order of leaving group ability for halogens from silicon is I > Br > Cl > F. nih.gov Consequently, the substitution of the iodo-ligand in SiBr₃I is kinetically favored over the bromo-ligands.

Solvent: Polar solvents can stabilize the charged intermediates and transition states, often accelerating the reaction.

Steric Hindrance: Bulky substituents on the silicon atom or the nucleophile can slow the reaction rate by sterically hindering the formation of the pentacoordinate intermediate. nih.gov

Thermodynamically, the substitution is driven by the formation of a stronger bond between silicon and the incoming nucleophile than the Si-X bond being broken. For example, the formation of the very strong Si-O bond (bond energy ~452 kJ/mol) makes hydrolysis and alcoholysis reactions highly favorable. libretexts.org

Electrophilic Reactions and Lewis Acidity

The silicon atom in this compound is electron-deficient due to the strong electron-withdrawing effects of the four halogen ligands. This makes the compound a potent Lewis acid, capable of accepting electron density from Lewis bases. osti.govnih.gov

This compound readily reacts with Lewis bases (e.g., ethers, amines, phosphines, and even halide ions) to form stable, hypervalent adducts. ucla.edu In these adducts, the silicon atom expands its coordination number from four to five or six. The formation of such a Lewis acid-base adduct is a characteristic reaction of electron-deficient species. ucla.edu

For example, with a neutral Lewis base like trimethylamine (NMe₃), a 1:1 adduct is formed:

SiBr₃I + :NMe₃ → [SiBr₃I(NMe₃)]

The geometry of these five-coordinate adducts is typically trigonal bipyramidal. The strength of the Lewis acidity of SiBr₃I is expected to be intermediate between that of SiBr₄ and SiI₄. Enhancing the electron-withdrawing properties of the ligands, for instance by using fluorinated catechols, can produce exceptionally strong silicon Lewis acids, sometimes referred to as "Lewis superacids". uni-heidelberg.denih.govresearchgate.net The formation of these adducts is a key step in many catalyzed reactions, such as aldehyde hydrosilation. osti.govnih.gov

Table 2: Examples of Lewis Base Adducts with Haloslanes

| Lewis Acid | Lewis Base | Adduct Structure | Coordination at Si |

|---|---|---|---|

| SiBr₃I | Pyridine | [SiBr₃I(py)] | 5 |

| SiBr₃I | Cl⁻ | [SiBr₃ICl]⁻ | 5 |

| SiBr₃I | 2 THF | [SiBr₃I(THF)₂] | 6 |

Note: These are predicted structures based on the known chemistry of related haloslanes.

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule, such as a lone pair on a Lewis base. acs.orgradiochem.org The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In this compound, the iodine atom is the most potent halogen bond donor. The σ-hole on the iodine atom, located along the axis of the Si-I covalent bond, can form a net attractive interaction with electron donors. acs.org This interaction is highly directional and can play a significant role in the crystal packing of the solid material and in its interactions in solution prior to full adduct formation. mdpi.com While the primary Lewis acidic site is the silicon atom, these secondary halogen bonding interactions can influence the compound's physical properties and its initial recognition of Lewis bases. chemrxiv.org

Redox Chemistry of this compound

The redox chemistry of this compound is primarily dictated by the oxidation states of silicon and the halide ligands. Silicon is in its highest stable oxidation state (+4), making it resistant to further oxidation. Reduction of Si(IV) to lower oxidation states is possible but requires very strong reducing agents and is not a common reaction pathway under typical conditions.

The more accessible redox chemistry involves the halide ligands. The iodide ion is the most easily oxidized of the halides present. It can be oxidized by strong oxidizing agents to form molecular iodine (I₂). This is a known reaction pathway for iodosilanes, which can serve as sources of halenium ions in certain synthetic applications. nih.gov Conversely, the bromide ligands are more resistant to oxidation. The compound as a whole is not typically considered a strong oxidizing or reducing agent, but the presence of the labile iodide makes it susceptible to oxidative decomposition under certain conditions.

Reductive Dehalogenation Reactions

This compound, possessing highly polarized silicon-halogen bonds, is susceptible to reductive dehalogenation. This class of reactions involves the cleavage of one or more of the silicon-halogen bonds and the formation of new bonds, typically with hydrogen or a less electronegative element. The reactivity of the Si-X bond towards reduction generally follows the order of bond strength, with the weaker Si-I bond being more readily cleaved than the stronger Si-Br bonds.

Silanes are well-established as reducing agents in organic chemistry, capable of donating a hydride or a hydrogen atom depending on the reaction conditions and the nature of the silane (B1218182). msu.eduorganic-chemistry.orgamazonaws.com In the context of reductive dehalogenation, a hydride source would attack the electrophilic silicon center, leading to the displacement of a halide ion. The general mechanism for the reduction of a halogen substituent via a radical chain mechanism is a well-documented process. msu.edu While specific studies on the reductive dehalogenation of this compound are not extensively detailed in the provided search results, the principles of silane chemistry suggest that it would react with suitable reducing agents.

The relative bond dissociation energies of Si-H bonds in various silanes are crucial for their effectiveness as hydrogen atom transfer agents in radical reactions. msu.edu For instance, the Si-H bond dissociation energy of Et₃Si-H is 90.1 kcal/mol, which is significantly higher than that of Bu₃Sn-H (74 kcal/mol). msu.edu This indicates that triethylsilane is a less effective radical reducing agent compared to tributyltin hydride. More effective silicon-based radical reducing agents include tris(trimethylsilyl)silane (TTMS) and tetraphenyldisilane (TPDS), which have lower Si-H bond dissociation energies. msu.edu

The reduction of halides can be achieved using hydrosilanes in the presence of a strong Lewis or Brønsted acid. wikipedia.org This method, a subset of ionic hydrogenation, involves the formal transfer of a hydride from silicon to a carbocation intermediate generated from the substrate. wikipedia.org

Table 1: Comparison of Bond Dissociation Energies

| Bond | Dissociation Energy (kcal/mol) |

| Bu₃Sn-H | 74 |

| (Me₃Si)₃Si-H | 79.0 |

| Et₃Si-H | 90.1 |

This table illustrates the relative strengths of Sn-H and Si-H bonds, which is a key factor in their application as radical reducing agents. msu.edu

Oxidative Addition Processes

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site inserts into a covalent bond, resulting in an increase in both the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org This process is a crucial step in many catalytic cycles, including cross-coupling reactions. wikipedia.org

While the oxidative addition of Si-H bonds to transition metals is a well-studied process, the addition of silicon-halogen bonds also plays a significant role in catalysis. nih.govumb.edu In the case of this compound, the Si-I or Si-Br bonds can undergo oxidative addition to a low-valent metal center, such as Pd(0). This reaction involves the cleavage of the Si-X bond and the formation of new metal-silicon (M-Si) and metal-halogen (M-X) bonds. The general reactivity order for oxidative addition of organic halides is I > Br > Cl, which suggests that the Si-I bond in this compound would be the most reactive site for oxidative addition. researchgate.net

The mechanism of oxidative addition can proceed through different pathways, including a concerted pathway, an Sₙ2-type mechanism, or radical processes. wikipedia.orgyoutube.com For silyl (B83357) halides, the reaction with a Pd(0) complex is a key step in catalytic cycles for the formation of silicon-carbon bonds. nih.gov The oxidative addition of a silyl iodide to a palladium(0) complex generates a palladium(II) intermediate. nih.gov

Table 2: General Characteristics of Oxidative Addition

| Feature | Change |

| Metal Oxidation State | Increases by 2 |

| Coordination Number | Increases by 2 |

| Electron Count | Increases by 2 |

This table summarizes the key changes that occur at the metal center during an oxidative addition reaction. libretexts.orgumb.edu

Cross-Coupling Reactions and Silicon-Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. cam.ac.ukyoutube.com The Hiyama coupling, for instance, utilizes organosilicon reagents in the presence of a fluoride (B91410) activator to couple with organic halides. cam.ac.uk More recently, the development of silyl-Negishi reactions has enabled the cross-coupling of silyl electrophiles with organozinc reagents. nih.gov

This compound, with its reactive Si-I bond, can serve as a silyl electrophile in such palladium-catalyzed cross-coupling reactions. The catalytic cycle for a silyl-Negishi reaction typically involves three main steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the silicon-iodine bond of this compound to form a Pd(II)-silyl intermediate. nih.gov

Transmetalation: An organometallic nucleophile, such as an organozinc halide, transfers its organic group to the palladium center, displacing the halide. nih.govyoutube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired organosilane product and regenerating the Pd(0) catalyst. nih.govyoutube.com

The choice of ligand on the palladium catalyst is crucial for the success of these reactions, as it influences the efficiency and selectivity of the cross-coupling process. nih.gov For example, the use of specialized phosphine ligands like DrewPhos has been shown to suppress isomerization and promote efficient coupling. nih.gov

Utility in Carbon-Carbon Bond Construction

The formation of silicon-carbon bonds through cross-coupling reactions is a valuable strategy in organic synthesis, as the resulting organosilanes can be further functionalized. nih.gov Organosilicon compounds are attractive intermediates due to their stability, low toxicity, and the ability of the silicon group to be replaced with other functional groups. cam.ac.uk

The use of this compound in palladium-catalyzed cross-coupling reactions provides a direct route to functionalized silyl compounds. These compounds can then be used in subsequent reactions to construct more complex carbon skeletons. For example, the silicon-carbon bond can be cleaved under specific conditions to form a new carbon-carbon bond, making organosilanes useful precursors in organic synthesis. nih.gov

The versatility of this approach allows for the introduction of a silyl moiety into a molecule, which can then be transformed into a variety of other functional groups. This highlights the utility of this compound as a building block in the construction of complex organic molecules. organic-chemistry.org

Hydrolysis and Solvolysis Reactions

Investigation of Reaction Pathways in Protic Solvents

Halosilanes, including this compound, are highly reactive towards protic solvents such as water, alcohols, and carboxylic acids. This reactivity is driven by the high affinity of silicon for oxygen and the favorable thermodynamics of forming silicon-oxygen bonds.

The hydrolysis of halosianes is a vigorous reaction that leads to the formation of silanols (R₃SiOH) and the corresponding hydrohalic acid. In the case of this compound, the reaction with water would be expected to proceed rapidly, cleaving the silicon-halogen bonds to form silicic acid and a mixture of hydrobromic and hydroiodic acids.

The mechanism of hydrolysis is influenced by the solvent and the pH of the medium. researchgate.net For alkoxysilanes, the hydrolysis can follow either an Sₙ1 or Sₙ2 pathway, and the reaction rate is sensitive to the solvent's ability to stabilize charged intermediates or transition states. researchgate.net While the hydrolysis of halosianes is generally much faster and more exothermic than that of alkoxysilanes, similar mechanistic principles apply.

In protic solvents, the solvent molecules can act as nucleophiles, attacking the electrophilic silicon center. The presence of water, even in trace amounts, can initiate the hydrolysis process. The reaction is often autocatalytic, as the hydrohalic acid produced can protonate the leaving group, making it a better leaving group and accelerating the reaction rate.

The solvolysis of this compound in other protic solvents, such as alcohols, would lead to the formation of alkoxysilanes. The investigation of these reaction pathways is crucial for understanding the stability and handling requirements of this compound, as well as for its application in synthesis where controlled reaction with protic reagents is desired.

Formation of Silanols and Siloxanes

The reaction of this compound with water leads to the formation of silanols through a hydrolysis process, which is followed by a condensation reaction to yield siloxanes. This reactivity is a characteristic feature of halosilanes, which are susceptible to nucleophilic attack by water.

The hydrolysis of this compound involves the sequential replacement of the halogen atoms (bromine and iodine) with hydroxyl (-OH) groups. This process is initiated by the nucleophilic attack of a water molecule on the electron-deficient silicon atom. The presence of four electronegative halogen atoms makes the silicon atom highly electrophilic and thus prone to this reaction.

The general steps for the hydrolysis of a silicon halide can be outlined as follows:

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the silicon atom.

Intermediate Formation: A transient five-coordinate silicon intermediate is formed.

Leaving Group Departure: A halide ion (Br⁻ or I⁻) is eliminated, along with a proton from the attacking water molecule, typically facilitated by another water molecule acting as a base. This step results in the formation of a Si-OH bond and a hydrohalic acid (HBr or HI).

This process continues until all halogen atoms are substituted by hydroxyl groups, potentially forming tribromosilanetriol. However, the stability of the resulting silanols is a critical factor. Silanols, particularly those with multiple hydroxyl groups on a single silicon atom, are often unstable and readily undergo intermolecular condensation.

The condensation reaction involves the elimination of a water molecule from two silanol groups to form a stable silicon-oxygen-silicon (siloxane) bridge. This process can lead to the formation of a variety of siloxane structures, from simple disiloxanes to complex polymeric networks. The extent of polymerization and the final structure of the siloxane product depend on various factors, including the reaction conditions such as temperature, pH, and the concentration of water.

Due to the lack of specific experimental data for this compound in the reviewed literature, the precise reaction kinetics and the exact nature of the resulting siloxane structures can be inferred from the general principles of halosilane chemistry. The reactivity of the Si-X bond towards hydrolysis generally decreases down the group (Si-F > Si-Cl > Si-Br > Si-I) for silicon tetrahalides, a trend attributed to the decreasing inductive effect of the more electronegative halogens, which makes the silicon atom less electrophilic. stackexchange.com However, the weaker bond energy of the Si-I bond compared to the Si-Br bond could also influence the relative rates of hydrolysis of the different Si-X bonds in this compound.

Table 1: Generalized Reaction Steps for the Formation of Silanols and Siloxanes from a Halosilane

| Step | Reaction Type | General Equation | Reactants | Products | Byproducts |

| 1 | Hydrolysis | R₃Si-X + H₂O → R₃Si-OH + HX | Halosilane, Water | Silanol | Hydrohalic Acid |

| 2 | Condensation | 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O | Silanol | Siloxane | Water |

Advanced Applications and Future Research Directions in Silicon Chemistry

Precursors for Silicon-Based Materials Science

Halosilanes are a critical class of precursors for producing high-purity silicon and silicon-based materials. Their utility is primarily dictated by their volatility and decomposition kinetics.

Chemical Vapor Deposition (CVD) of Silicon Thin Films

Chemical Vapor Deposition (CVD) is a cornerstone technique in the semiconductor industry for depositing thin films. The process involves the decomposition of volatile precursor gases on a heated substrate. While various silicon-containing precursors like monosilane (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), and tribromosilane (B1609357) (SiHBr₃) are widely used and studied for silicon epitaxy, there is no available research that specifically documents the use of Tribromo(iodo)silane as a precursor for the CVD of silicon thin films. The properties that would make it a suitable or unsuitable candidate—such as its decomposition temperature, potential for incorporating impurities, and growth rate characteristics—have not been reported.

Synthesis of Organosilicon Polymers and Hybrid Materials

Organosilicon polymers, such as silicones and polysilanes, are synthesized from reactive monomers, typically organochlorosilanes. These monomers allow for the formation of a stable silicon-carbon backbone, leading to materials with unique thermal and chemical properties. A thorough review of synthetic methodologies for organosilicon polymers and hybrid materials does not indicate that this compound is utilized as a starting material or intermediate. The reactivity of the Si-I and Si-Br bonds in the context of polymerization with organometallic reagents has not been explored for this specific mixed-halide compound.

Catalysis and Organocatalysis

Silicon compounds, particularly those with highly electron-withdrawing groups, can function as Lewis acids, catalyzing a variety of organic reactions.

This compound as a Lewis Acid Catalyst

The Lewis acidity of a silane (B1218182) is enhanced by the presence of electronegative halogen substituents. Compounds like silicon tetrachloride (SiCl₄) and other halosubstituted silanes have been investigated as Lewis acid catalysts. However, there are no scientific reports that characterize the Lewis acidity of this compound or demonstrate its application as a catalyst in any chemical transformation. Studies on its ability to activate substrates or its catalytic efficacy in reactions such as hydrosilylation, aldol (B89426) reactions, or Friedel-Crafts reactions are absent from the literature.

Role in Organic Transformations and Green Chemistry

The application of silicon compounds in green chemistry often focuses on developing catalysts that are abundant, non-toxic, and efficient. While the broader field of silicon-based catalysis is active, there is no research detailing the role of this compound in organic transformations. Its potential contributions to greener synthetic routes, its recyclability as a catalyst, or its role in atom-economical reactions have not been investigated.

Advanced Synthetic Reagents in Fine Chemical Synthesis

Specific iodosilanes, such as iodotrimethylsilane (B154268) ((CH₃)₃SiI), are valuable reagents in organic synthesis, known for their ability to cleave ethers, esters, and other functional groups under mild conditions. However, the utility of this compound as a synthetic reagent for fine chemical synthesis has not been reported. Its specific reactivity profile, selectivity, and potential advantages over other halogenated silanes in synthetic organic chemistry remain unknown.

Selective Halogenation and Dehalogenation Reactions

The chemistry of this compound is dominated by the distinct energies of the silicon-bromine and silicon-iodine bonds. The Si-I bond is significantly weaker and more reactive than the Si-Br bond, a property that allows for highly selective chemical reactions. This selectivity is fundamental to its application in targeted halogenation and dehalogenation processes.

The reactivity of halides generally follows the order I > Br > Cl > F, making the iodide in this compound the most labile group and the preferred site for nucleophilic substitution. vanderbilt.edu This principle is exploited in halogen exchange reactions, akin to the Finkelstein reaction in organic chemistry, where a more reactive halide can be displaced by a less reactive one under specific conditions. For instance, reacting this compound with a fluoride (B91410) source would be expected to selectively replace the iodide to form tribromo(fluoro)silane, leaving the more stable Si-Br bonds intact.

This differential reactivity is rooted in the bond dissociation energies of the silicon-halogen bonds, as illustrated in the table below.

| Bond | Bond Dissociation Energy (kJ/mol) |

| Si-F | ~565 |

| Si-Cl | ~381 |

| Si-Br | ~310 |

| Si-I | ~234 |

| (Note: Values are approximate and can vary based on the specific molecular environment.) |

Dehalogenation reactions involve the removal of halogen atoms. For a molecule like this compound, this can be achieved through reductive processes. Reaction with reducing agents, such as certain metals or organometallic compounds, can lead to the formation of silicon-silicon bonds or silicon hydrides, depending on the reaction conditions. The selective removal of the iodine atom is again favored due to the lower energy of the Si-I bond. csbsju.edu

Functional Group Interconversions

Halosilanes are powerful reagents for a variety of functional group interconversions, primarily due to the high affinity of silicon for oxygen. vanderbilt.edu this compound, by analogy with more common iodosilanes like iodotrimethylsilane (TMSI), is expected to be a potent reagent for the cleavage of ethers, esters, and other oxygen-containing functional groups.

The general mechanism for ether cleavage involves the coordination of the silicon atom (a Lewis acid) to the ether oxygen, followed by nucleophilic attack of the iodide or bromide ion on one of the adjacent carbon atoms. This process is particularly efficient for cleaving robust ether linkages that are resistant to other reagents. The reaction ultimately yields silyl (B83357) ethers and alkyl halides.

Similarly, this compound can be employed to convert alcohols into the corresponding alkyl halides. organic-chemistry.orgyoutube.com This transformation is a fundamental step in organic synthesis. The reaction proceeds via an intermediate silyl ether, which is then displaced by a halide ion. The choice of solvent and reaction conditions can potentially influence whether the final product is an alkyl iodide or an alkyl bromide, though the greater nucleophilicity and leaving group ability of iodide often favor the formation of alkyl iodides. vanderbilt.edu The use of iodosilanes is particularly valuable for converting acid-sensitive alcohols into iodo-compounds under mild conditions. nih.gov

Interdisciplinary Research Frontiers

The exploration of silicon chemistry extends beyond traditional synthesis, opening new frontiers at the intersection of inorganic, organometallic, and theoretical chemistry.

Silicon-Based Ligands in Coordination Chemistry

While simple halosilanes like this compound are strong Lewis acids due to the electron-deficient silicon center, they are generally not considered ligands in the classical sense of being Lewis base donors. Instead, they readily react with nucleophiles. wikipedia.org However, the broader field of silicon chemistry has produced a wealth of novel silicon-based ligands, representing a significant area of modern chemical research. openresearchlibrary.orgmdpi.com

The divergent coordination behavior of silicon compared to carbon allows for the formation of unique complexes. researchgate.net A major breakthrough has been the development of complexes featuring low-valent silicon species, such as silylenes (silicon(II) compounds), which act as powerful ligands to transition metals. acs.org These donor-stabilized silylenes can form stable bonds with metals like chromium, molybdenum, tungsten, and iron, creating complexes with novel electronic and catalytic properties. acs.org

Furthermore, anionic silyl ligands can bond to a metal center, forming transition metal silyl complexes. wikipedia.org These compounds are important intermediates in industrial processes like hydrosilylation. The synthesis of such complexes often involves the reaction of a silyl halide with an anionic metal complex or the oxidative addition of a hydrosilane to a low-valent metal center. wikipedia.org This area of research demonstrates the versatility of silicon in forming coordination compounds, acting not just as a structural backbone but as an active electronic component. openresearchlibrary.org

Theoretical Design of Novel Silicon Compounds

Computational chemistry provides powerful tools for the in silico design and characterization of novel molecules like this compound, often before they are synthesized in the laboratory. nih.govmdpi.com Using methods such as Density Functional Theory (DFT), researchers can predict a wide range of molecular properties with high accuracy. researchgate.net

For a previously uncharacterized molecule like this compound, theoretical calculations can predict key structural and energetic parameters. These include:

Molecular Geometry: Predicting bond lengths (Si-Br, Si-I) and bond angles (Br-Si-Br, Br-Si-I), confirming the expected tetrahedral geometry around the silicon atom.

Thermochemical Properties: Calculating enthalpies of formation and atomization energies, which are crucial for understanding the molecule's stability and reactivity. researchgate.net

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can later be used to identify and characterize the compound experimentally.

Reaction Mechanisms: Modeling the transition states and energy profiles of reactions, such as the selective substitution of the iodine atom or the cleavage of an ether, to understand kinetic and thermodynamic favorability.

This theoretical approach allows for the rational design of new silicon-based materials and reagents. researchgate.net By modifying the substituents on the silicon atom, chemists can computationally screen for molecules with desired properties, such as enhanced reactivity, specific electronic characteristics, or greater stability, guiding synthetic efforts toward the most promising candidates. researchgate.net

Below is a table of predicted molecular parameters for this compound, estimated from known experimental data for related silicon tetrahalides.

| Parameter | Predicted Value for SiBr₃I | Basis of Estimation |

| Si-Br Bond Length | ~2.20 Å | Based on SiBr₄ (~2.20 Å) |

| Si-I Bond Length | ~2.43 Å | Based on SiI₄ (~2.43 Å) |

| Br-Si-Br Bond Angle | ~109.5° | Tetrahedral geometry |

| Br-Si-I Bond Angle | ~109.5° | Tetrahedral geometry |

Q & A

Q. What are the key considerations for synthesizing tribromo(iodo)silane with high purity?

Methodological Answer:

- Precursor Selection : Use halogenated silane precursors (e.g., trichlorosilane derivatives) and control stoichiometric ratios of bromine and iodine to minimize side reactions .

- Reaction Conditions : Conduct reactions in anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to avoid hydrolysis. Monitor progress via thin-layer chromatography (TLC) .

- Purification : Employ column chromatography with silica gel and non-polar solvents (e.g., hexane) to isolate this compound. Confirm purity via elemental analysis and NMR spectroscopy .

Q. How can this compound be characterized structurally and chemically?

Methodological Answer:

- Spectroscopic Techniques : Use ¹H, ¹³C, and ²⁹Si NMR to identify substituents and hybridization states. For iodine/bromine environments, employ X-ray crystallography (single-crystal analysis) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds. Correlate with differential scanning calorimetry (DSC) for phase transitions .

- Reactivity Screening : Test with nucleophiles (e.g., Grignard reagents) in controlled environments to map substitution patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, PPE (gloves, goggles), and secondary containment. This compound likely shares hazards with analogous halosilanes, including acute toxicity (H302, H315) and skin/eye irritation (H319) .

- Emergency Procedures : Neutralize spills with inert adsorbents (vermiculite) and avoid water contact to prevent exothermic reactions. Store under inert gas to limit oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reaction Pathway Simulation : Compare activation energies of possible pathways (e.g., oxidative addition vs. ligand exchange) using transition-state theory .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from NMR monitoring) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Systematic Error Analysis : Verify instrument calibration (e.g., NMR shimming, X-ray detector alignment) and sample purity. Cross-validate with independent techniques (e.g., FTIR vs. Raman spectroscopy) .

- Data Reprodubility : Replicate syntheses under identical conditions. Use statistical tools (e.g., ANOVA) to assess variability in peak assignments or crystallographic parameters .

- Literature Benchmarking : Compare with structurally analogous compounds (e.g., tribromo(chloro)silane) to identify outliers .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

- Solvent Effects : Screen polar aprotic solvents (DMF, DMSO) to stabilize intermediates and direct substitution patterns .

- Catalyst Design : Use Lewis acids (e.g., AlCl₃) to activate specific halogen sites. Monitor selectivity via in-situ Raman spectroscopy .

- Kinetic Control : Adjust reaction temperatures to favor thermodynamically or kinetically controlled products. Use stopped-flow techniques for rapid mixing .

Q. How can this compound’s electronic properties be leveraged in materials science applications?

Methodological Answer:

- Bandgap Engineering : Incorporate into silicon-based thin films via chemical vapor deposition (CVD). Characterize conductivity via four-point probe measurements .

- Surface Functionalization : Use as a coupling agent for hybrid organic-inorganic composites. Validate adhesion via peel tests and XPS surface analysis .

- Photovoltaic Studies : Integrate into perovskite precursors and measure charge-carrier lifetimes using time-resolved photoluminescence (TRPL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.